Cas no 1823653-50-4 (Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester)
Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester
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- MDL: MFCD30180804
- Inchi: 1S/C26H25NO5/c28-15-19(14-25(29)31-16-18-8-2-1-3-9-18)27-26(30)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,28H,14-17H2,(H,27,30)
- InChI Key: OMPRMVFIKMQMAM-UHFFFAOYSA-N
- SMILES: C(OCC1=CC=CC=C1)(=O)CC(NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O)CO
Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-297336-1g |
benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate |
1823653-50-4 | 1g |
$1944.0 | 2023-09-06 | ||
| Enamine | EN300-297336-5g |
benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate |
1823653-50-4 | 5g |
$5635.0 | 2023-09-06 | ||
| Enamine | EN300-297336-10g |
benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate |
1823653-50-4 | 10g |
$8357.0 | 2023-09-06 | ||
| Ambeed | A1088608-1g |
Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate |
1823653-50-4 | 95% | 1g |
$1413.0 | 2024-08-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01028500-1g |
Benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate |
1823653-50-4 | 95% | 1g |
¥9695.0 | 2023-04-07 | |
| Enamine | EN300-297336-0.05g |
benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate |
1823653-50-4 | 95.0% | 0.05g |
$1632.0 | 2025-03-19 | |
| Enamine | EN300-297336-0.1g |
benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate |
1823653-50-4 | 95.0% | 0.1g |
$1711.0 | 2025-03-19 | |
| Enamine | EN300-297336-0.25g |
benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate |
1823653-50-4 | 95.0% | 0.25g |
$1789.0 | 2025-03-19 | |
| Enamine | EN300-297336-0.5g |
benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate |
1823653-50-4 | 95.0% | 0.5g |
$1866.0 | 2025-03-19 | |
| Enamine | EN300-297336-1.0g |
benzyl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoate |
1823653-50-4 | 95.0% | 1.0g |
$1944.0 | 2025-03-19 |
Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester
Comprehensive Guide to Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester (CAS No. 1823653-50-4)
Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester (CAS No. 1823653-50-4) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound belongs to the class of N-Fmoc amino acid esters, which are critical intermediates in solid-phase peptide synthesis (SPPS). Its unique structure, featuring both hydroxyl and Fmoc-protected amino groups, makes it a valuable building block for designing bioactive peptides and small-molecule drugs.
The growing demand for peptide-based therapeutics has increased interest in compounds like Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester. Researchers are particularly focused on its role in developing targeted drug delivery systems and bioconjugation strategies. Recent advancements in cancer immunotherapy and antibody-drug conjugates (ADCs) have further highlighted the importance of such derivatives in modern medicine.
From a chemical perspective, this compound exhibits excellent stability under standard SPPS conditions, making it suitable for automated peptide synthesizers. The phenylmethyl ester moiety provides additional protection for the carboxyl group, ensuring high yields during coupling reactions. Its compatibility with green chemistry principles has also been explored, as scientists seek more sustainable approaches to peptide manufacturing.
The pharmaceutical industry values CAS No. 1823653-50-4 for its versatility in creating structure-activity relationship (SAR) libraries. Medicinal chemists frequently employ this derivative to investigate peptide-protein interactions and optimize lead compounds. With the rising popularity of personalized medicine, such building blocks are becoming increasingly important for developing patient-specific therapies.
In the field of biomaterials science, researchers have investigated the potential of Fmoc-protected amino acid derivatives for creating self-assembling nanostructures. The amphiphilic nature of Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester makes it particularly interesting for designing drug-loaded hydrogels and tissue engineering scaffolds. These applications align with current trends in regenerative medicine and 3D bioprinting technologies.
Quality control of CAS No. 1823653-50-4 typically involves advanced analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. The compound's purity is crucial for ensuring reproducible results in peptide synthesis, especially when working with GMP-grade materials for clinical applications. Many suppliers now provide detailed certificates of analysis (CoA) to meet the stringent requirements of pharmaceutical customers.
The market for Fmoc-protected amino acid derivatives continues to expand, driven by increasing R&D investments in biopharmaceuticals and therapeutic peptides. As more researchers explore the potential of Butanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-, phenylmethyl ester, we can expect to see new applications emerge in areas like diagnostic imaging and precision medicine. The compound's unique chemical properties position it as a key player in the next generation of biomedical innovations.
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